3-Ethenylpiperidine Hydrochloride: A Technical Guide to Physical Properties, Chemical Reactivity, and Pharmaceutical Applications
3-Ethenylpiperidine Hydrochloride: A Technical Guide to Physical Properties, Chemical Reactivity, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery, the architectural complexity of small-molecule therapeutics relies heavily on versatile, structurally rigid building blocks. 3-Ethenylpiperidine hydrochloride (also known as 3-vinylpiperidine hydrochloride) has emerged as a critical intermediate in the synthesis of complex nitrogen heterocycles, spirocyclic compounds, and targeted oncology drugs.
This whitepaper provides an authoritative, in-depth analysis of the physical and chemical properties of 3-ethenylpiperidine hydrochloride. By examining its dual-reactivity profile, physical stability, and application in advanced pharmaceutical synthesis, this guide serves as a comprehensive resource for synthetic chemists and drug development professionals.
Chemical Identity and Structural Significance
3-Ethenylpiperidine hydrochloride is the stable hydrochloride salt of 3-vinylpiperidine. The molecule features a saturated six-membered piperidine ring with a vinyl (ethenyl) substituent at the C3 position.
The strategic value of this molecule lies in its orthogonal reactivity . The secondary amine provides a site for selective functionalization, acylation, or protection, while the terminal alkene serves as a versatile handle for carbon-carbon bond formation via transition-metal catalysis (e.g., Heck couplings, cross-metathesis, or ring-closing metathesis).
The decision to utilize the hydrochloride salt rather than the free base is rooted in chemical stability. As noted in chemical property databases, the free base of 1[1] is a liquid that is susceptible to air oxidation and spontaneous free-radical polymerization at the vinyl group. Protonating the secondary amine to form the 2[2] drastically reduces the electron-donating capacity of the nitrogen, raising the activation energy required for oxidative degradation and yielding a stable, handleable solid suitable for precise stoichiometric weighing.
Physical and Chemical Properties
The physical properties of 3-ethenylpiperidine hydrochloride dictate its handling, storage, and behavior in synthetic workflows. The table below summarizes the core quantitative data for both the salt and its free-base counterpart.
| Property | Value |
| Chemical Name | 3-Ethenylpiperidine hydrochloride |
| CAS Registry Number | 3[3] |
| Molecular Formula | C₇H₁₄ClN (C₇H₁₃N · HCl) |
| Molecular Weight (HCl Salt) | 147.65 g/mol |
| Molecular Weight (Free Base) | 111.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (HCl Salt) | Highly soluble in water, methanol, and DMSO |
| Solubility (Free Base) | Practically insoluble in water; soluble in chloroform and DCM |
| Storage Conditions | Desiccated, room temperature to 4 °C (protect from moisture) |
Mechanistic Reactivity Profile
The synthetic utility of 3-ethenylpiperidine hydrochloride is defined by a sequential unmasking of its reactive sites. In typical pharmaceutical workflows, the secondary amine is first liberated from its hydrochloride salt and immediately protected (most commonly as a tert-butyl carbamate, or Boc group). This neutralizes the nucleophilicity of the nitrogen, allowing the terminal olefin to participate in advanced catalytic cycles without poisoning the metal catalyst.
Fig 1: Synthetic workflow of 3-ethenylpiperidine HCl into complex drug scaffolds.
Applications in Advanced Drug Development
Hippo Pathway and TEAD Inhibitors
The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis. Dysregulation of this pathway, particularly the hyperactivation of YAP/TAZ transcription co-activators, is implicated in numerous cancers. 3-Ethenylpiperidine derivatives are utilized as core building blocks in the synthesis of 4[4]. By incorporating the rigid piperidine ring into the drug scaffold, medicinal chemists can precisely orient pharmacophores to disrupt the YAP-TEAD protein-protein interaction, thereby downregulating YAP-dependent transcription in oncology models.
Spirocyclic Scaffolds and Natural Product Synthesis
Because of the increasing demand for high-Fsp³ (fraction of sp³ hybridized carbons) character in modern small-molecule libraries, 3-ethenylpiperidine is frequently employed to generate 3D spirocyclic compounds. Research into 5[5] utilizes 3-vinylpiperidine-1-carboxylate to generate N-acyliminium ions. The pendant vinyl group subsequently undergoes intramolecular Heck reactions or ring-closing metathesis to construct complex polycyclic frameworks, such as those found in natural products like aspidospermidine and 6[6].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol details the fundamental transformation of 3-ethenylpiperidine hydrochloride into its N-Boc protected derivative. This methodology is designed as a self-validating system, where specific physical observations confirm the success of each mechanistic step.
Protocol: N-Boc Protection of 3-Ethenylpiperidine Hydrochloride
Objective: Convert the stable, water-soluble HCl salt into a highly lipophilic, synthetically versatile intermediate (tert-butyl 3-ethenylpiperidine-1-carboxylate).
Step 1: Suspension and Thermal Control
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Action: Suspend 3-ethenylpiperidine HCl (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
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Causality: DCM provides excellent solubility for the subsequent free base and Boc-anhydride. The 0 °C starting temperature mitigates the exothermic nature of the neutralization and prevents unwanted side reactions.
Step 2: Base Neutralization (Free-Basing)
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Action: Add triethylamine (TEA, 2.5 eq) dropwise via syringe over 5 minutes.
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Causality: TEA acts as a non-nucleophilic base, deprotonating the piperidinium salt to liberate the nucleophilic secondary amine.
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Self-Validation Check: The initial cloudy suspension will transition to a clear, homogeneous solution as the free base dissolves. Triethylamine hydrochloride salts may eventually begin to crash out as a fine white precipitate, confirming successful deprotonation.
Step 3: Electrophilic Protection
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Action: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) slowly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: The slight molar excess of Boc₂O ensures complete consumption of the amine. The bulky tert-butyl group will sterically protect the nitrogen during downstream olefin metathesis.
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Self-Validation Check: Mild effervescence (CO₂ gas) may be observed, indicating the decomposition of the intermediate carbamate. TLC analysis (using a ninhydrin stain) will show the disappearance of the secondary amine (which stains purple/red) and the appearance of a UV-inactive, ninhydrin-negative spot corresponding to the protected product.
Step 4: Quench and Phase Extraction
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Action: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl (to remove excess TEA), and finally wash with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Causality: The basic and acidic aqueous washes systematically remove residual TEA, TEA-HCl salts, and unreacted Boc₂O, leaving the highly lipophilic N-Boc-3-vinylpiperidine in the organic phase. The resulting product is typically a colorless to pale yellow oil, ready for direct use in cross-coupling methodologies.
References
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Fujifilm Wako Pure Chemical Corporation. 146667-88-1・3-Ethenylpiperidine hydrochloride.3
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EvitaChem. Buy 3-Vinylpiperidine (EVT-15362503) - Chemical Properties.1
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Fisher Scientific. eMolecules 3-vinylpiperidine hydrochloride | ChemBridge - BB | 146667-88-1.2
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Google Patents. WO2020243423A1 - Tead inhibitors and uses thereof.4
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White Rose eTheses Online. Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products.5
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ResearchGate. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory.6
Sources
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- 3. 146667-88-1・3-Ethenylpiperidine hydrochloride・3-Ethenylpiperidine hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
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